molecular formula C17H17NO5 B12800755 Methoxydianthramide A methyl ester CAS No. 136945-66-9

Methoxydianthramide A methyl ester

Cat. No.: B12800755
CAS No.: 136945-66-9
M. Wt: 315.32 g/mol
InChI Key: MSZPXGZVFHVHSG-UHFFFAOYSA-N
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Description

Methoxydianthramide A methyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This compound is a derivative of methoxydianthramide A, which is a naturally occurring compound with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxydianthramide A methyl ester can be synthesized through the esterification of methoxydianthramide A with methanol in the presence of an acid catalyst. The reaction typically involves heating methoxydianthramide A with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the ester can be isolated by distillation or extraction methods .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions

Methoxydianthramide A methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Acidic or basic conditions with different alcohols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Methoxydianthramide A and methanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Mechanism of Action

The mechanism of action of methoxydianthramide A methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release methoxydianthramide A, which may exert its effects through various biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methoxydianthramide A methyl ester can be compared with other similar esters such as:

This compound is unique due to its specific structure and potential biological activities, which distinguish it from other esters.

Properties

136945-66-9

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 4-methoxy-2-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO5/c1-21-12-6-4-11(5-7-12)16(19)18-15-10-13(22-2)8-9-14(15)17(20)23-3/h4-10H,1-3H3,(H,18,19)

InChI Key

MSZPXGZVFHVHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)C(=O)OC

Origin of Product

United States

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